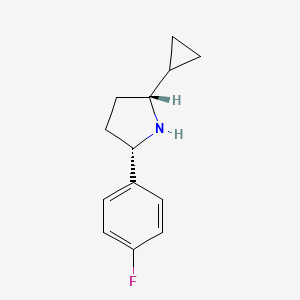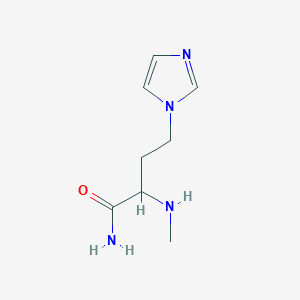
1-(2,4,6-Trifluorobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trifluorobenzyl)piperazine is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, where the benzyl group is substituted with three fluorine atoms at the 2, 4, and 6 positions.
Vorbereitungsmethoden
The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,4,6-Trifluorobenzyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
- 1-(2,4-Difluorobenzyl)piperazine
- 1-(2,6-Difluorobenzyl)piperazine
- 1-(2,4,6-Trimethylbenzyl)piperazine
These compounds share similar structural features but differ in the number and position of fluorine atoms or other substituents. The presence of three fluorine atoms in this compound makes it more electron-withdrawing and potentially more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-[(2,4,6-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
InChI-Schlüssel |
WMBACWKFRNEOAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


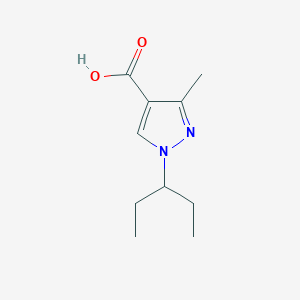

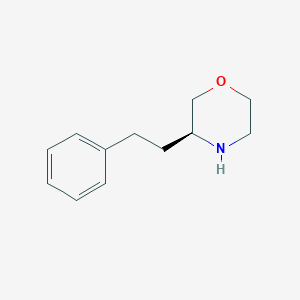





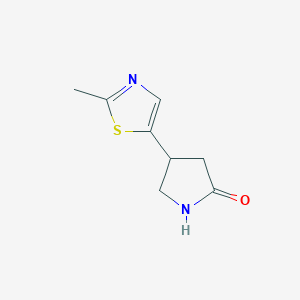
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)

